Ethanamine, 1-ethoxy-
Description
Ethanamine, 1-ethoxy- (IUPAC name: 1-ethoxyethanamine) is a substituted primary amine with the molecular formula C₄H₁₁NO. Structurally, it consists of an ethanamine backbone (CH₃CH₂NH₂) modified by an ethoxy (-OCH₂CH₃) group attached to the first carbon adjacent to the amine group. This substitution imparts unique physicochemical properties, distinguishing it from simpler amines like ethylamine (C₂H₅NH₂).
Properties
CAS No. |
90484-71-2 |
|---|---|
Molecular Formula |
C4H11NO |
Molecular Weight |
89.14 g/mol |
IUPAC Name |
1-ethoxyethanamine |
InChI |
InChI=1S/C4H11NO/c1-3-6-4(2)5/h4H,3,5H2,1-2H3 |
InChI Key |
ILRZBPLDJKEWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N |
Origin of Product |
United States |
Scientific Research Applications
Ethanamine is used in various scientific research applications:
Mechanism of Action
Ethanamine exerts its effects primarily through its nucleophilic properties. It can donate a pair of electrons to electrophiles, making it a key reactant in various chemical reactions. The molecular targets and pathways involved include its interaction with acids to form salts and its participation in nucleophilic substitution reactions .
Comparison with Similar Compounds
Research Findings and Metabolic Pathways
- Doxylamine Metabolism : Involves N-demethylation, hydroxylation, and conjugation, producing metabolites like N-desmethyldoxylamine and pyridine N-oxide .
- 5-Methoxytryptamine : Binds to 5-HT₁A/₂A receptors, influencing serotoninergic pathways .
- Ethylamine Hazards : High flammability and respiratory irritation necessitate stringent handling protocols .
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